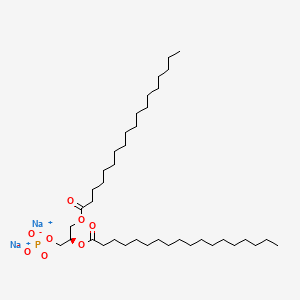

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is a phospholipid compound with significant roles in biophysical, metabolic, and signaling processes. It is a major component of cell membranes and is known for its structural and functional importance in various biological systems .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt can be synthesized through esterification reactions involving stearic acid and glycerol-3-phosphate. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions. The product is then purified through techniques such as crystallization and chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.

Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

科学研究应用

Drug Delivery Systems

Lipid-Based Nanocarriers

DSPA is extensively used in the formulation of lipid-based nanocarriers due to its biocompatibility and ability to encapsulate hydrophilic and hydrophobic drugs. These carriers enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment.

- Liposomes : DSPA can be incorporated into liposomal formulations to improve drug stability and release profiles. Studies have shown that DSPA-containing liposomes can effectively deliver chemotherapeutic agents to tumor sites, reducing systemic toxicity while enhancing therapeutic efficacy .

- Nanoparticles : DSPA is also employed in the preparation of nanoparticles that can encapsulate various drugs. These nanoparticles can be designed to respond to specific stimuli (e.g., pH or temperature), allowing for controlled drug release .

Ultrasound Contrast Agents

DSPA has been investigated as a component of ultrasound contrast agents, which are used to enhance imaging quality during ultrasound examinations. The phospholipid's properties allow for stable microbubble formation, leading to improved visualization of blood flow and tissue perfusion during diagnostic procedures. This application is particularly relevant in assessing the effectiveness of cancer therapies by monitoring changes in tumor vascularization .

Gene Delivery

The ability of DSPA to form stable lipid bilayers makes it a candidate for gene delivery systems. It can facilitate the encapsulation of nucleic acids (such as DNA and RNA) within lipid nanoparticles, enhancing cellular uptake and transfection efficiency.

- Case Study : In a recent study, DSPA-based lipoplexes demonstrated superior transfection rates in various cancer cell lines compared to conventional lipids. This was attributed to the enhanced cellular membrane fusion properties of DSPA .

Vaccine Development

DSPA is being explored in vaccine formulations, particularly for mRNA vaccines. Its role as a lipid component helps stabilize mRNA during storage and enhances its delivery into cells.

- Example : Research has shown that DSPA-containing lipid nanoparticles can effectively deliver mRNA encoding for tumor antigens, eliciting robust immune responses in preclinical models .

Biocompatibility and Safety

One of the critical advantages of using DSPA in pharmaceutical applications is its high biocompatibility and low toxicity profile. Clinical studies have indicated that formulations containing DSPA are well-tolerated in vivo, making it suitable for various therapeutic applications .

Empirical Data Table

作用机制

The compound exerts its effects primarily through its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and membrane fusion .

相似化合物的比较

Similar Compounds

- 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt

- 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium salt

- 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium salt

Uniqueness

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is unique due to its long stearic acid chains, which confer distinct biophysical properties such as higher melting points and greater stability in membrane structures compared to its counterparts with shorter or unsaturated fatty acid chains .

生物活性

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt (DSPA) is a phospholipid that plays a crucial role in various biological processes, particularly in cell membrane dynamics and drug delivery systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- CAS Number: 105405-51-4

- Molecular Formula: C38H73Na2O8P

- Molecular Weight: 730.98 g/mol

DSPA is characterized by its long-chain fatty acids (stearic acid), which contribute to its unique biophysical properties such as higher melting points and stability in membrane structures compared to other phospholipids with shorter or unsaturated fatty acids .

DSPA integrates into lipid bilayers, influencing membrane fluidity and the functionality of membrane proteins. Its primary mechanisms include:

- Membrane Fusion: DSPA can facilitate the fusion of lipid membranes, which is essential for processes such as exocytosis and endocytosis.

- Signal Transduction Modulation: By interacting with membrane proteins, DSPA can modulate signaling pathways involved in cellular responses to external stimuli .

Biological Activities

-

Cell Membrane Composition:

- As a major component of cell membranes, DSPA contributes to the structural integrity and functionality of cellular membranes, affecting permeability and fluidity.

- Drug Delivery Systems:

- Vesicle Formation:

Liposomal Formulations

Liposomal formulations containing DSPA have shown promise in various therapeutic areas:

Case Studies

- Targeted Drug Delivery:

-

Gene Therapy Applications:

- Research involving DSPA-based liposomes for gene delivery showed higher transfection efficiency in target cells compared to non-modified systems, indicating its potential for improving gene therapy outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Properties | Applications |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt | Shorter fatty acid chains; lower melting point | Less stable in membrane formulations |

| 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium salt | Unsaturated fatty acids; increased fluidity | Preferred for dynamic membrane studies |

| 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium salt | Intermediate properties; versatile applications | Used in various liposomal formulations |

属性

IUPAC Name |

disodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/t37-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMKJIKGYGROQR-CHKASDEDSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。